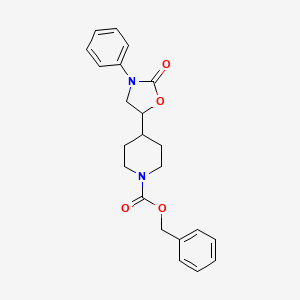

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate

Description

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a 1,3-oxazolidin-2-one ring at the 4-position. The benzyloxycarbonyl (Cbz) group at the piperidine’s 1-position serves as a protective group, commonly used in peptide synthesis and drug development to prevent undesired side reactions.

Properties

IUPAC Name |

benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-21(27-16-17-7-3-1-4-8-17)23-13-11-18(12-14-23)20-15-24(22(26)28-20)19-9-5-2-6-10-19/h1-10,18,20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFOUYINJBKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CN(C(=O)O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor.

Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to oxazolidinones, which are known for their antibacterial properties. Research indicates that derivatives of oxazolidinones exhibit activity against Gram-positive bacteria, including strains resistant to other antibiotics. The incorporation of the piperidine ring enhances the pharmacological profile of the compound, potentially improving its efficacy and selectivity.

Case Studies:

- Antibacterial Activity : A study demonstrated that oxazolidinone derivatives showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications to the benzyl and piperidine moieties could enhance activity and reduce toxicity .

Synthetic Methodologies

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of more complex molecules.

Synthetic Pathways:

- Chiral Synthesis : The compound can be synthesized through asymmetric synthesis techniques that utilize chiral catalysts. For instance, gold-catalyzed cyclization reactions have been employed to create enantioenriched derivatives with high selectivity .

Chiral Resolution

The compound's oxazolidinone structure allows it to participate in chiral resolution processes, which are crucial for the development of enantiomerically pure pharmaceuticals. Techniques such as chiral chromatography and enzymatic resolution have been explored to separate the enantiomers effectively.

Research Findings:

A review highlighted recent advances in indirect enantioseparations using oxazolidinone derivatives as chiral auxiliaries. These methods have shown promise in improving the yield and purity of desired enantiomers in pharmaceutical applications .

Recent studies have also investigated the potential of this compound in other therapeutic areas:

Potential Applications:

- Anticancer Activity : Preliminary research suggests that certain oxazolidinone derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine- or oxazolidinone-containing derivatives, focusing on molecular features, physicochemical properties, and synthetic aspects.

Structural Analogues and Substituent Effects

Key Observations :

- Oxazolidinone vs.

- Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl ) may enhance metabolic stability compared to the target compound’s phenyl-oxazolidinone group, which balances lipophilicity and polarity.

Physicochemical Properties

- Polarity: The methoxy-substituted pyridine derivative () is more polar than the methyl-substituted analog, as indicated by its oil-like state vs. solid form . The target compound’s oxazolidinone may confer intermediate polarity due to the carbonyl group.

- Molecular Weight : All analogs fall within 340–430 g/mol, adhering to Lipinski’s rule for drug-likeness. The target compound (MW: 378.4 g/mol) aligns with this range.

Biological Activity

Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and an oxazolidinone moiety. The oxazolidinone ring is known for its biological relevance, particularly in antibiotic and anti-inflammatory agents. The synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.

General Synthetic Route

- Starting Materials : Phenylalanine derivatives are often used as precursors.

- Key Reactions :

- Formation of the oxazolidinone ring through cyclization.

- Subsequent benzylation and carboxylation to yield the final product.

Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones exhibit potent antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Recent studies have highlighted the potential of oxazolidinone derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

- Substitution Patterns : Variations in the phenyl groups and the introduction of electron-withdrawing or donating groups can enhance potency.

- Ring Size and Composition : Modifying the oxazolidinone ring affects the binding affinity to biological targets.

| Compound Variant | Activity (IC50 µM) | Notes |

|---|---|---|

| Original Compound | 0.025 | Base activity against AChE |

| Variant A | 0.015 | Increased potency with additional methyl group |

| Variant B | 0.030 | Reduced activity due to steric hindrance |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazolidinone derivatives against clinical isolates of MRSA. The compound exhibited an IC50 value of 0.5 µg/mL, indicating strong antibacterial properties comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that this compound induced apoptosis in neuroblastoma cells with an IC50 value of 10 µM. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death .

Q & A

Q. What are the common synthetic routes for preparing derivatives of benzyl piperidine-1-carboxylate scaffolds?

The compound can be synthesized via coupling reactions using intermediates like benzyl 4-(aminomethyl)piperidine-1-carboxylate. For example, reactions with halogenated pyrimidines (e.g., 2-chloro-5-fluoropyrimidine) in the presence of cesium carbonate and DMF at elevated temperatures yield functionalized derivatives . Cross-electrophile coupling with alcohols, such as benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and brominated pyridines, has also been reported, achieving yields up to 75% using triphenylphosphine oxide as a catalyst .

Q. What safety precautions should be taken when handling this compound in the lab?

While specific toxicological data for this compound is limited, related derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) require strict safety measures. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Q. How can the purity of synthesized derivatives be confirmed?

Purification via flash column chromatography (e.g., 5–50% ethyl acetate/hexane gradients) is standard. Structural validation employs NMR (400 MHz, CDCl) and HRMS (ESI-MS). For example, derivatives like benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate show distinct NMR peaks at δ 7.4 (aromatic protons) and HRMS signals matching calculated values (e.g., [M+1]: 361.1860) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies between NMR and X-ray diffraction data may arise from dynamic conformational changes or crystal-packing effects. Refinement using SHELXL (via the SHELX suite) allows precise modeling of electron density maps and thermal parameters. For example, SHELXL’s robust handling of high-resolution or twinned data can resolve ambiguities in piperidine ring conformations .

Q. What strategies optimize reaction yields in cross-electrophile coupling involving this compound?

Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For instance, coupling benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with 2-bromo-6-methoxypyridine in DMF at 100°C for 2 hours with cesium carbonate (2 equiv) achieves 61–75% yields. Solvent selection (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Pd vs. Cu) further influence outcomes .

Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?

Preliminary toxicity assessments can include in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity). If data remains sparse, apply read-across methodologies using structurally similar compounds (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate, which shows HDAC inhibition potential). Dose-response studies in zebrafish or rodent models may also bridge data gaps .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction pathways. For example, predicting nucleophilic attack sites on the oxazolidinone ring or piperidine nitrogen. Molecular dynamics simulations (e.g., GROMACS) may further explore solvent effects on reaction kinetics .

Data Contradiction Analysis

Q. How should conflicting hazard classifications from different SDS sources be reconciled?

Some safety sheets list "no known hazards" (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate), while others caution about uninvestigated toxicity (e.g., benzyl 4-aminopiperidine-1-carboxylate). Assume a precautionary approach: treat all derivatives as potentially hazardous until specific data is available. Cross-reference Globally Harmonized System (GHS) classifications and prioritize peer-reviewed toxicology studies over vendor-provided SDS .

Q. Why might NMR spectra of derivatives show unexpected splitting or integration ratios?

Dynamic effects, such as hindered rotation around the carbamate group or proton exchange in polar solvents (e.g., DMSO), can cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) or deuterated solvent screening (CDCl vs. DO) helps identify these phenomena. For example, piperidine ring chair-flipping may lead to averaged signals at room temperature .

Methodological Tables

Table 1. Key Reaction Conditions for Piperidine Derivatives

Table 2. Analytical Parameters for Structural Validation

| Technique | Key Data Points | Example Compound |

|---|---|---|

| NMR | δ 7.4 (aromatic H), 5.15 (Cbz CH), 3.0 (piperidine CH) | Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate |

| HRMS (ESI-MS) | [M+1]: 361.1860 (calc.), 361.1855 (obs.) | Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.